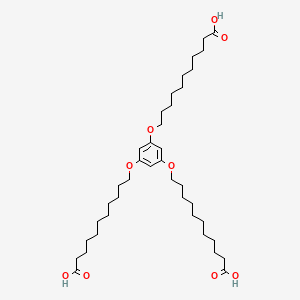
1,3,5-Tris(10-carboxydecyloxy)benzene
Descripción general
Descripción
1,3,5-Tris(10-carboxydecyloxy)benzene is a compound with the molecular formula C39H66O9. It is known for its unique structure, which consists of a benzene ring substituted with three decyloxy chains, each terminating in a carboxylic acid group. This compound is often used in the formation of self-assembled monolayers and has applications in various fields, including nanotechnology and materials science .
Aplicaciones Científicas De Investigación
1,3,5-Tris(10-carboxydecyloxy)benzene has a wide range of scientific research applications:
Chemistry: It is used in the formation of self-assembled monolayers, which are important for studying surface chemistry and catalysis.
Mecanismo De Acción
The host network formed by TCDB can adjust itself in response to the molecular size and shape of the guest, and the guest molecules can be excluded by some other guest molecules . The guest selectivity depends not only on the geometry of guest molecules but also on their adsorption energy in host networks .
Métodos De Preparación
The synthesis of 1,3,5-Tris(10-carboxydecyloxy)benzene typically involves the reaction of 1,3,5-trihydroxybenzene with 10-bromodecanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the benzene ring are replaced by decyloxy chains. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified through recrystallization or chromatography .
Análisis De Reacciones Químicas
1,3,5-Tris(10-carboxydecyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts under basic conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The decyloxy chains can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. .
Comparación Con Compuestos Similares
1,3,5-Tris(10-carboxydecyloxy)benzene can be compared with other similar compounds, such as benzene-1,3,5-tricarboxamide and benzene-1,3,5-tris(10-carboxydecyloxy)benzene derivatives. These compounds share a similar benzene core structure but differ in the nature and length of the substituent chains. The uniqueness of this compound lies in its ability to form stable monolayers with specific surface properties, making it particularly useful for applications in nanotechnology and materials science .
Propiedades
IUPAC Name |
11-[3,5-bis(10-carboxydecoxy)phenoxy]undecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O9/c40-37(41)25-19-13-7-1-4-10-16-22-28-46-34-31-35(47-29-23-17-11-5-2-8-14-20-26-38(42)43)33-36(32-34)48-30-24-18-12-6-3-9-15-21-27-39(44)45/h31-33H,1-30H2,(H,40,41)(H,42,43)(H,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFBTTOOZOQCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCCCCCCCCCCC(=O)O)OCCCCCCCCCCC(=O)O)OCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80758077 | |
| Record name | 11,11',11''-[Benzene-1,3,5-triyltris(oxy)]triundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80758077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92631-02-2 | |
| Record name | 11,11',11''-[Benzene-1,3,5-triyltris(oxy)]triundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80758077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B3306346.png)
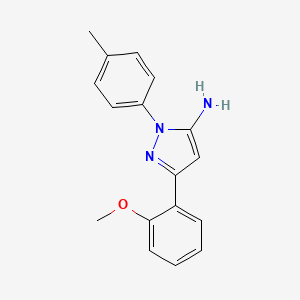
![[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B3306362.png)
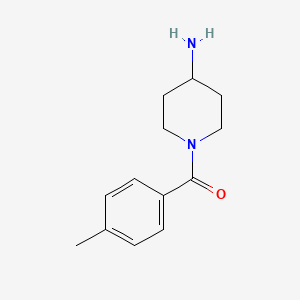
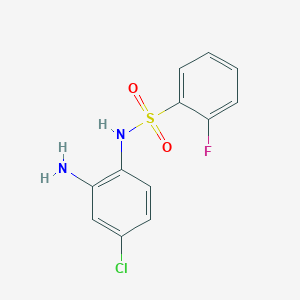

![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B3306382.png)
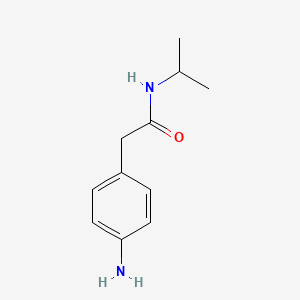
![[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3306403.png)
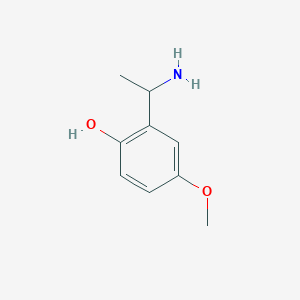
![6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306412.png)
![(3aR,6aS)-tert-Butyl hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3306414.png)
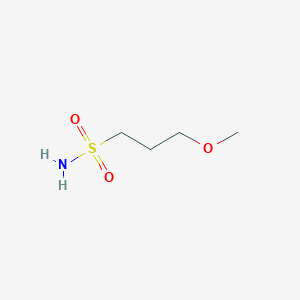
![1,2-Propanediol, 3-[(2-methylheptadecyl)oxy]-](/img/structure/B3306432.png)
